molecular formula C7H4BrFO2 B195145 4-Bromo-2-fluorobenzoic acid CAS No. 112704-79-7

4-Bromo-2-fluorobenzoic acid

Cat. No. B195145
Key on ui cas rn: 112704-79-7
M. Wt: 219.01 g/mol
InChI Key: ZQQSRVPOAHYHEL-UHFFFAOYSA-N
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Patent
US06936736B2

Procedure details

To a mixture of water (3 ml) and acetonitrile (5 ml) were added Na2HPO4.12H2O (0.11 g), 31% aqueous hydrogen peroxide (0.34 g, 3.1 mmol), 4-bromo-2-fluorobenzaldehyde (0.41 g, 2.0 mmol) and sodium chlorite (0.27 g, 3.0 mmol), successively, and stirred at room temperature for 1 hour. The reaction solution was poured into 5% KHSO4, extracted three times with ethyl acetate and the combined extracts were dried over MgSO4. The solvent was evaporated under a reduced pressure to give the title compound (0.42 g; 96%).
[Compound]
Name
Na2HPO4.12H2O
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
OO.[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[C:6]([F:12])[CH:5]=1.Cl([O-])=[O:14].[Na+].OS([O-])(=O)=O.[K+]>C(#N)C.O>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]([OH:14])=[O:9])=[C:6]([F:12])[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Na2HPO4.12H2O
Quantity
0.11 g
Type
reactant
Smiles
Name
Quantity
0.34 g
Type
reactant
Smiles
OO
Name
Quantity
0.41 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
0.27 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
successively, and stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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